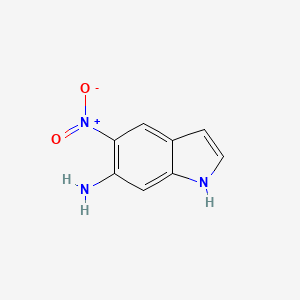

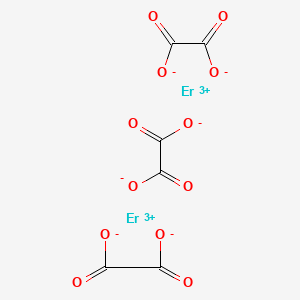

![molecular formula C6H5ClN4O B1604121 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 65866-54-8](/img/structure/B1604121.png)

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Übersicht

Beschreibung

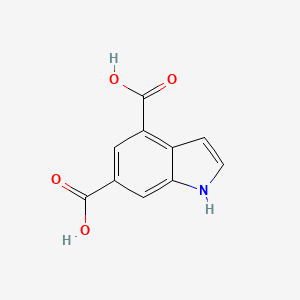

“6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” is a chemical compound with the molecular formula C5H3ClN4O . It is a member of the triazolo[4,3-b]pyridazine class of compounds .

Synthesis Analysis

The synthesis of similar triazole compounds involves aromatic nucleophilic substitution . For example, a compound was synthesized by chlorination at 70-75°C, and a higher temperature decreased its yield . The key intermediate was prepared by reaction with NH2NHCO2C2H5 in 1-butanol .Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The exact molecular structure of “6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” would require more specific information or computational chemical data .Chemical Reactions Analysis

Triazole compounds are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors . They have been synthesized as potential antiviral and antimicrobial agents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.55652 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional information or resources .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Anti-neuroinflammatory Agents

Compounds with the triazole-pyridazine scaffold, such as 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one , have been studied for their potential neuroprotective and anti-neuroinflammatory properties. Research indicates that these compounds can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which are key factors in neuroinflammation. Additionally, they may reduce the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers in human neuronal cells, suggesting a role in neuroprotection .

Energetic Materials

The structural backbone of triazole-pyridazine derivatives is being explored for creating very thermally stable energetic materials. The presence of substituents like chloro and methyl groups can potentially enhance the stability and performance of these materials, making them suitable for applications that require high thermal resistance .

Kinase Inhibition for Cancer Therapy

Derivatives of triazole-pyridazine have been investigated for their ability to inhibit receptor tyrosine kinases like c-Met, which are implicated in cancer progression. The inhibition of these kinases can lead to the development of targeted cancer therapies, as these compounds can selectively interfere with cancer cell signaling pathways .

Antioxidant Properties

Research into triazole-pyridazine derivatives has also revealed antioxidant properties. These compounds can act as free radical scavengers, protecting cells from oxidative stress, which is a contributing factor to many chronic diseases .

Antimicrobial Agents

The structural motif of triazole-pyridazine is being explored for its antimicrobial potential. Compounds like 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one may serve as the basis for developing new antimicrobial agents that can combat resistant strains of bacteria and other pathogens .

Zukünftige Richtungen

The future directions for “6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” and similar compounds could involve further exploration of their potential biological activities. For instance, triazole compounds have been synthesized as potential antiviral and antimicrobial agents , and they could be further studied for these and other potential applications.

Wirkmechanismus

Target of Action

The primary target of 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Eigenschaften

IUPAC Name |

6-chloro-2-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-10-6(12)11-5(9-10)3-2-4(7)8-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZYQQYVGWIFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C(=N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629491 | |

| Record name | 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65866-54-8 | |

| Record name | 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6-ethoxybenzo[d]thiazole](/img/structure/B1604047.png)